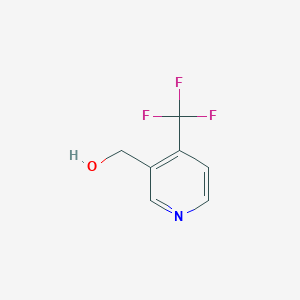

(4-(Trifluoromethyl)pyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWBLLHQHAGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596430 | |

| Record name | [4-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198401-76-2 | |

| Record name | [4-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous in drug design. This document details the compound's identification, synthesis, structural characterization, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction and Significance

This compound, identified by the CAS Number 198401-76-2 , is a specialty chemical of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 3-position, makes it a versatile synthetic intermediate.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The electron-withdrawing nature of the -CF3 group can also influence the acidity of nearby protons and the overall electronic properties of the aromatic system. The hydroxymethyl (-CH2OH) group provides a reactive handle for further molecular elaboration, allowing for the construction of more complex and diverse chemical entities.

Table 1: Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 198401-76-2 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Synonyms | [4-(Trifluoromethyl)pyridin-3-yl]methanol, 3-Pyridinemethanol, 4-(trifluoromethyl)- |

Synthesis and Purification

A plausible synthetic route, adapted from the synthesis of the isomeric (6-(trifluoromethyl)pyridin-3-yl)methanol, is the reduction of 4-(trifluoromethyl)nicotinaldehyde.[5]

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde (Hypothetical)

This protocol is a representative example and may require optimization.

-

Reaction Setup: To a solution of 4-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol (MeOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Caption: Hypothetical synthesis workflow for this compound.

Physicochemical Properties and Reactivity

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, making it more electron-deficient. This can affect its reactivity in various chemical transformations.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring can make it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.

-

Oxidation: The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or Swern oxidation for the aldehyde; Jones reagent or KMnO₄ for the carboxylic acid).

-

Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.

-

Halogenation: The hydroxyl group can be converted to a leaving group, such as a halide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the two protons of the -CH₂OH group. - A singlet or multiplet for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O. - Signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions of the substituents. |

| ¹³C NMR | - A signal for the carbon of the -CH₂OH group. - A quartet for the carbon of the -CF₃ group due to coupling with the three fluorine atoms. - Signals in the aromatic region for the carbons of the pyridine ring. The carbon attached to the -CF₃ group will show a characteristic quartet. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.12 g/mol ). - Fragmentation patterns characteristic of the loss of functional groups, such as the hydroxymethyl group or the trifluoromethyl group. |

| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[2][3] The trifluoromethylpyridine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals.

-

Pharmaceutical Intermediates: This compound serves as a precursor for the synthesis of a variety of drug candidates. The ability to modify the hydroxymethyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

-

Agrochemicals: Trifluoromethylpyridine derivatives are utilized in the development of modern pesticides and herbicides.[2]

-

Materials Science: The unique electronic properties imparted by the trifluoromethyl group make this and related compounds of interest in the design of novel organic materials with specific electronic or optical properties.

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of general safety recommendations and should be supplemented with a thorough review of the material safety data sheet (MSDS) provided by the supplier.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive hydroxymethyl group and a bioactivity-enhancing trifluoromethyl group on a pyridine core makes it a compound of high interest for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. [4-(trifluoromethyl)pyridin-3-yl]methanol, China [4-(trifluoromethyl)pyridin-3-yl]methanol Selling, Selling China [4-(trifluoromethyl)pyridin-3-yl]methanol, Shuyuan [chemnet.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. bio-protocol.org [bio-protocol.org]

(4-(Trifluoromethyl)pyridin-3-yl)methanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, can substantially influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for this compound, serving as a vital resource for its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 198401-76-2 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Boiling Point | 236 °C at 760 mmHg |

| Density | 1.362 g/cm³ |

| Flash Point | 96.6 °C |

Synthesis

The primary synthetic route to this compound involves the reduction of a suitable precursor, such as 4-(trifluoromethyl)nicotinic acid or 4-(trifluoromethyl)nicotinaldehyde.

Conceptual Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from a commercially available starting material.

Caption: Synthetic pathways to this compound.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde

Materials:

-

4-(Trifluoromethyl)nicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 4-(trifluoromethyl)nicotinaldehyde (1 mmol) and NaBH₄ (2 mmol) in MeOH (3 mL) is stirred at 0 °C for 3 hours.

-

The reaction mixture is concentrated in a vacuum.

-

The residue is extracted with ethyl acetate (60 mL) and washed with water (40 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product.

Note: This is a generalized procedure and may require optimization for the specific substrate.

Analytical Data

Detailed experimental analytical data for this compound is not widely published. However, based on the structure, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons, and distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The spectrum would show characteristic peaks for the trifluoromethyl carbon (as a quartet due to C-F coupling), the hydroxymethyl carbon, and the aromatic carbons of the pyridine ring.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. Characteristic C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.12 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the bond between the methylene group and the pyridine ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Applications

As of the latest literature search, there is no specific published information on the biological activity, mechanism of action, or involvement in signaling pathways for this compound itself. However, the trifluoromethylpyridine moiety is a key structural motif in numerous active agrochemical and pharmaceutical ingredients. The unique physicochemical properties conferred by the trifluoromethyl group often lead to enhanced biological activity and improved pharmacokinetic profiles. Therefore, this compound represents a valuable building block for the synthesis of novel bioactive molecules.

Conclusion

This compound is a chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. This guide provides the currently available information on its chemical properties and a plausible synthetic approach. Further research is needed to fully characterize this compound, including detailed analytical data and an exploration of its biological activities. The information compiled herein serves as a foundational resource for researchers embarking on studies involving this promising molecule.

(4-(Trifluoromethyl)pyridin-3-yl)methanol molecular weight

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, quality control, and applications, grounding technical protocols in established scientific principles.

Introduction: The Strategic Importance of this compound

The landscape of contemporary drug discovery is significantly influenced by the strategic incorporation of fluorinated moieties into molecular scaffolds.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for medicinal chemists, often conferring enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][3][4] When appended to a pyridine ring—a ubiquitous pharmacophore in numerous bioactive molecules—the resulting trifluoromethylpyridine (TFMP) scaffold becomes an invaluable asset for developing novel therapeutics.[2][3]

This compound (CAS: 198401-76-2) is a key exemplar of this class. It serves as a versatile intermediate, providing a reactive hydroxymethyl handle for synthetic elaboration while carrying the advantageous trifluoromethyl group. This unique combination allows for its use in the synthesis of complex molecules targeting a wide array of diseases, including cancer and infectious agents.[1][5] This guide offers a comprehensive examination of its chemical and physical attributes, synthetic pathways, analytical validation, and safe handling protocols.

Physicochemical Properties and Structural Elucidation

The precise characterization of a chemical intermediate is the foundation of reproducible research. The key properties of this compound are summarized below.

Core Data Summary

A compilation of essential data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NO | [6][7] |

| Molecular Weight | 177.12 g/mol | [6][8] |

| CAS Number | 198401-76-2 | [6][7] |

| MDL Number | MFCD10568162 | [7] |

| SMILES | OCC1=C(C(F)(F)F)C=CN=C1 | [7] |

Chemical Structure

The molecular structure features a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 4-position with a trifluoromethyl group (-CF₃). This specific arrangement dictates its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Workflow

The preparation of this compound can be approached through multi-step synthesis starting from commercially available precursors. While proprietary industrial methods vary, a representative laboratory-scale synthesis provides insight into the core chemical transformations required. A plausible route involves the synthesis of a substituted pyridine ring followed by functional group manipulation.[9]

Conceptual Synthetic Workflow

The overall process can be visualized as a sequence of key stages: ring formation, functionalization, and final modification.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Laboratory Protocol

This protocol is illustrative and should be performed by trained personnel under appropriate safety conditions.

Objective: To synthesize this compound from a suitable precursor like 4-(trifluoromethyl)nicotinic acid.

Pillar of Trustworthiness: This protocol integrates in-process controls (e.g., TLC, crude NMR) to validate the completion of each step before proceeding, minimizing resource waste and ensuring the final product's integrity.

Step 1: Reduction of 4-(Trifluoromethyl)nicotinic Acid to the Alcohol

-

System Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Suspend 4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of acid).

-

Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5 eq) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Expertise & Experience: Borane is chosen as the reducing agent because it selectively reduces carboxylic acids to alcohols without affecting the pyridine ring or the trifluoromethyl group under these conditions. The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Analytical Quality Control for Self-Validating Protocols

To ensure the identity, purity, and consistency of each batch, a robust analytical workflow is non-negotiable. This serves as a self-validating system, confirming that the material meets the stringent requirements for downstream applications in drug discovery.

| Analytical Method | Purpose | Expected Result |

| ¹H and ¹⁹F NMR | Structural Confirmation & Identity | ¹H NMR should show characteristic peaks for the aromatic protons, the CH₂OH group. ¹⁹F NMR should show a singlet corresponding to the -CF₃ group. |

| HPLC/UPLC | Purity Assessment & Quantification | A single major peak, with purity typically >97% (area normalization). |

| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass. |

| FT-IR Spectroscopy | Functional Group Identification | Presence of characteristic absorption bands for O-H (alcohol) and C-F (trifluoromethyl) stretches. |

Applications in Research and Drug Development

This compound is not an end product but a high-value intermediate. Its utility stems from the versatile reactivity of the hydroxymethyl group and the beneficial properties imparted by the trifluoromethyl group.[5]

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., bromomethyl) for coupling reactions to build more complex molecules that target ATP-binding sites.[1][5]

-

Enhancing Pharmacokinetic Properties: The electron-withdrawing nature and lipophilicity of the -CF₃ group can significantly improve a drug candidate's metabolic stability (by blocking potential sites of metabolism) and cell membrane permeability.[1][3][4]

-

Bioisosteric Replacement: The -CF₃ group can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its binding affinity and selectivity for a biological target.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available safety data sheets.

-

Hazard Identification: The compound is generally classified as harmful if swallowed, and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale mist, vapors, or spray.[11] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[11][12]

-

First Aid:

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemistry. Its structure is optimized for utility, combining a reactive functional handle with a property-enhancing trifluoromethyl group on a biologically relevant pyridine scaffold. For researchers in pharmaceutical and agrochemical development, a thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in creating next-generation chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

- 6. [4-(trifluoromethyl)pyridin-3-yl]methanol, China [4-(trifluoromethyl)pyridin-3-yl]methanol Selling, Selling China [4-(trifluoromethyl)pyridin-3-yl]methanol, Shuyuan [chemnet.com]

- 7. appchemical.com [appchemical.com]

- 8. scbt.com [scbt.com]

- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 3-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 198401-76-2[1] |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| SMILES | OCC1=C(C=CN=C1)C(F)(F)F |

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, the properties of analogous compounds and in silico predictions provide valuable insights.

| Property | Predicted/Analogous Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |

| pKa | The pyridine nitrogen is expected to be weakly basic. |

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This can impact its interaction with biological targets and its metabolic profile. The hydroxyl group provides a site for hydrogen bonding and further chemical modification.

Synthesis

A common and direct synthetic route to this compound involves the reduction of the corresponding aldehyde, 4-(trifluoromethyl)nicotinaldehyde. This transformation can be efficiently achieved using standard reducing agents.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde

The following is a representative experimental protocol for the synthesis of a structurally related compound, (6-(trifluoromethyl)pyridin-3-yl)methanol, which can be adapted for the synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)nicotinaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve 4-(trifluoromethyl)nicotinaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (e.g., 2 equivalents) to ensure complete reduction.

-

Stir the reaction mixture at 0 °C for a designated period (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (in vacuo).

-

To the resulting residue, add ethyl acetate and water for extraction.

-

Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

-

The crude product can be used directly in subsequent steps or purified further by column chromatography if necessary.

Role in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery due to the advantageous properties conferred by the trifluoromethyl group. These include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.[2]

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH.

-

Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrophobic pockets or through dipole-dipole interactions, potentially increasing binding affinity and potency.[2]

Derivatives of trifluoromethylpyridine have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as antibacterial agents.[3]

Potential as a Kinase Inhibitor Intermediate

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors is a major focus of modern drug discovery. Trifluoromethylpyridine derivatives have been explored as scaffolds for potent and selective kinase inhibitors.[3] this compound serves as a valuable building block for the synthesis of more complex molecules designed to target the ATP-binding site of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

To evaluate the potential of derivatives of this compound as kinase inhibitors, a standard in vitro kinase assay can be employed. The following is a general protocol.

Materials:

-

Recombinant target kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Test compound (derivative of this compound)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Reaction Setup: In the wells of the assay plate, add the test compound at various concentrations.

-

Add the target kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a predetermined time.

-

Detection: Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, imparted by the trifluoromethyl group, make it an attractive starting material for the development of kinase inhibitors and other targeted therapies. The synthetic and screening protocols outlined in this guide provide a foundation for researchers to explore the potential of this and related compounds in their drug discovery programs. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the necessary experimental protocols, presents quantitative data in a clear format, and visualizes the synthesis pathway.

I. Overview of the Synthetic Strategy

The most direct and well-documented approach to synthesizing this compound involves a two-step process. The first step establishes the core trifluoromethylated pyridine structure through the synthesis of 4-(trifluoromethyl)nicotinic acid. The second step involves the reduction of the carboxylic acid functionality to the desired primary alcohol.

This pathway is advantageous due to the availability of starting materials and the generally high yields reported for analogous transformations.

II. Pathway Visualization

The logical flow of the synthesis is depicted in the following diagram:

Figure 1: Synthesis pathway for this compound.

III. Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthesis.

Step 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

This initial step involves the construction of the trifluoromethylated pyridine ring system. A common method is the cyclocondensation reaction between an appropriate trifluoromethyl-containing building block and a suitable three-carbon component. One patented method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile.[1][2]

Experimental Protocol:

-

Preparation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one: In a suitable reaction vessel, vinyl ethyl ether and pyridine are dissolved in toluene. The solution is cooled to 0-5 °C. Trifluoroacetyl chloride is added dropwise over 1 hour while maintaining the temperature. The reaction mixture is stirred for an additional 3 hours. The reaction is quenched with ice water, and the organic phase is washed with brine. The solvent is removed under reduced pressure to yield 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a light yellow liquid.[1]

-

Cyclization to 4-(Trifluoromethyl)nicotinonitrile: The crude 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-aminoacrylonitrile are dissolved in methanol in a closed reaction vessel. The mixture is heated to reflux for 3 hours. A solution of sodium methoxide in methanol is then added dropwise, and the reaction is refluxed for an additional 5 hours. The solvent is removed to yield a solid, which is then washed and dried to give 4-(trifluoromethyl)nicotinonitrile.[1]

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Vinyl Ethyl Ether | Trifluoroacetyl Chloride | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one | ~92% | [1] |

| 4-Ethoxy-1,1,1-trifluoro-3-en-2-one | 3-Aminoacrylonitrile | 4-(Trifluoromethyl)nicotinonitrile | ~91% | [1] |

Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid

The nitrile group of 4-(trifluoromethyl)nicotinonitrile is hydrolyzed under basic conditions to afford the corresponding carboxylic acid.[1][3]

Experimental Protocol:

-

In a reaction flask, 4-(trifluoromethyl)nicotinonitrile is added to an aqueous solution of sodium hydroxide.

-

The mixture is heated to 100 °C with stirring until the solid dissolves and the solution becomes clear.

-

After cooling, the pH of the solution is adjusted to be acidic (pH < 1) with hydrochloric acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried to yield 4-(trifluoromethyl)nicotinic acid as a white solid.[1]

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| 4-(Trifluoromethyl)nicotinonitrile | 4-(Trifluoromethyl)nicotinic Acid | Up to 98% | [1][3] |

Step 3: Reduction to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. A common and effective method for the reduction of nicotinic acids involves a two-step, one-pot procedure: esterification followed by reduction with sodium borohydride in methanol.[4] The presence of the electron-withdrawing trifluoromethyl group is not expected to significantly interfere with this reduction.

Experimental Protocol:

-

Esterification: 4-(Trifluoromethyl)nicotinic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed to form methyl 4-(trifluoromethyl)nicotinate.

-

Reduction: After esterification is complete, the reaction mixture is cooled. Sodium borohydride is added portion-wise to the methanolic solution of the ester. The reaction is then refluxed until the reduction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled, and the excess sodium borohydride is quenched by the careful addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Quantitative Data (based on the reduction of nicotinic acid):

| Starting Material | Product | Yield | Reference |

| Nicotinic Acid (as a model) | 3-Pyridyl methanol | High | [4] |

Note: The yield for the reduction of 4-(trifluoromethyl)nicotinic acid may vary and should be optimized.

IV. Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from commercially available materials. The key steps involve the construction of the trifluoromethylated pyridine ring, hydrolysis of a nitrile intermediate, and subsequent reduction of the resulting carboxylic acid. The provided protocols and data offer a solid foundation for the laboratory-scale synthesis of this important building block. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity for their specific applications.

References

- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Overview of (4-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

Introduction

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic characteristics. This technical guide provides a summary of predicted spectroscopic data and generalized experimental protocols for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-2 (Pyridine) |

| ~8.6 | d | 1H | H-6 (Pyridine) |

| ~7.6 | d | 1H | H-5 (Pyridine) |

| ~4.8 | s | 2H | -CH₂OH |

| ~3.5 | t | 1H | -CH₂OH |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~140 (q, J ≈ 35 Hz) | C-4 (Pyridine) |

| ~135 | C-5 (Pyridine) |

| ~130 | C-3 (Pyridine) |

| ~123 (q, J ≈ 275 Hz) | -CF₃ |

| ~60 | -CH₂OH |

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1580 | Medium | C=C/C=N stretch (pyridine ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ |

| 176 | 80 | [M-H]⁺ |

| 158 | 40 | [M-H₂O]⁺ |

| 148 | 60 | [M-CHO]⁺ |

| 128 | 30 | [M-CF₃]⁺ |

| 108 | 50 | [C₅H₄N-CH₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid sample directly onto the crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

Visualizations

The following diagrams illustrate a plausible synthetic pathway and a general workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the compound (4-(Trifluoromethyl)pyridin-3-yl)methanol. This document includes tabulated spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visualizations to aid in the understanding of the molecular structure and its NMR properties.

Introduction

This compound is a functionalized pyridine derivative of interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its structure, confirmed by techniques such as ¹H NMR spectroscopy, is crucial for its application in the synthesis of novel pharmaceutical agents.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, as well as the hydroxyl group.

While a publicly available, peer-reviewed ¹H NMR spectrum for this compound (CAS 198401-76-2) is not readily found in the searched scientific literature, a detailed analysis of a closely related isomer, (2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 131747-61-0), is presented below for illustrative purposes. The principles of spectral interpretation are directly applicable.

Table 1: ¹H NMR Spectral Data for the Isomer (2-(Trifluoromethyl)pyridin-4-yl)methanol

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| H-6 | 8.68 | Doublet (d) | 4.8 | 1H | Pyridine Ring Proton |

| H-5 | 7.79 | Singlet (s) | - | 1H | Pyridine Ring Proton |

| H-3 | 7.64 | Doublet (d) | 4.8 | 1H | Pyridine Ring Proton |

| -OH | 5.62 | Broad Singlet (br s) | - | 1H | Hydroxyl Proton |

| -CH₂ | 4.66 | Singlet (s) | - | 2H | Methylene Protons |

Note: Data recorded on a 300 MHz spectrometer in CDCl₃. Data sourced from a publicly available database.

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a functionalized pyridine derivative like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid signals from impurities interfering with the spectrum.

-

Solvent Selection: A high-purity deuterated solvent is essential. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to ensure accurate integration.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound with its proton environments and a general workflow for its ¹H NMR analysis.

Caption: Chemical structure of this compound with key proton environments highlighted.

Caption: A generalized workflow for obtaining and analyzing a ¹H NMR spectrum.

Technical Guide: ¹³C NMR Spectroscopy of (4-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (4-(Trifluoromethyl)pyridin-3-yl)methanol. Due to the absence of direct experimental spectral data in publicly available literature, this document presents predicted ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. The guide outlines a comprehensive, generalized experimental protocol for the acquisition of ¹³C NMR spectra for this and related compounds. Furthermore, it includes a logical workflow for spectral assignment, aiding researchers in the structural elucidation and characterization of novel trifluoromethyl-substituted pyridine derivatives.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted based on established substituent effects on the pyridine ring and data from analogous compounds. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the hydroxymethyl group significantly influence the electronic environment and, consequently, the chemical shifts of the carbon atoms in the pyridine ring.

Below is a table summarizing the predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| C2 | ~152 | d | |

| C3 | ~135 | q | |

| C4 | ~140 | q | ¹JCF ≈ 275 |

| C5 | ~120 | d | |

| C6 | ~148 | d | |

| -CH₂OH | ~60 | t | |

| -CF₃ | ~124 | q | ¹JCF ≈ 275 |

Note: The chemical shifts are referenced to a standard internal reference such as tetramethylsilane (TMS). The multiplicities (d = doublet, q = quartet, t = triplet) are predicted based on one-bond and long-range C-F and C-H couplings. The coupling constants, particularly for the trifluoromethyl group, are estimates based on typical values for similar aromatic compounds.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, generalized methodology for acquiring the ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for similar compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD).

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is generally sufficient to cover the expected range of chemical shifts for organic compounds.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. Integration of ¹³C NMR spectra is generally not quantitative under standard acquisition conditions.

Visualization of Workflows

3.1. Experimental Workflow for ¹³C NMR Analysis

The following diagram illustrates a typical workflow for the ¹³C NMR analysis of an organic compound.

3.2. Logical Workflow for Spectral Assignment

The diagram below outlines the logical process for assigning the predicted chemical shifts of this compound based on substituent effects.

Mass Spectrometry of (4-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of (4-(Trifluoromethyl)pyridin-3-yl)methanol. In the absence of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on the known mass spectrometry of structurally related molecules, including 3-pyridinemethanol, benzyl alcohol, and various trifluoromethyl-substituted pyridines. Detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are provided to guide researchers in acquiring data for this and similar compounds. This guide is intended to serve as a valuable resource for the analytical characterization of novel trifluoromethyl-substituted pyridine derivatives in pharmaceutical and chemical research.

Predicted Mass Spectrometry Data

The mass fragmentation of this compound is expected to be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the methanol substituent. The molecular weight of this compound (C7H6F3NO) is 177.12 g/mol . The following tables summarize the predicted major ions and their proposed structures for both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS).

Predicted Electron Ionization (EI-MS) Fragmentation

Under typical EI-MS conditions (70 eV), significant fragmentation is anticipated. The molecular ion may be observed, but its abundance could be low.

| Predicted m/z | Proposed Ion Structure | Interpretation |

| 177 | [C7H6F3NO]+• | Molecular Ion (M+•) |

| 176 | [C7H5F3NO]+ | Loss of a hydrogen radical ([M-H]+) |

| 158 | [C7H5F3N]+ | Loss of a hydroxyl radical ([M-OH]+) |

| 148 | [C6H4F3N]+ | Loss of a formyl radical ([M-CHO]+) |

| 108 | [C6H4F3]+ | Loss of the pyridine nitrogen and methanol group |

| 79 | [C5H4N]+ | Pyridine ring fragment |

Predicted Electrospray Ionization (ESI-MS) Fragmentation

ESI is a softer ionization technique, and in positive ion mode, the protonated molecule [M+H]+ is expected to be the base peak. Fragmentation can be induced by increasing the cone voltage or by performing MS/MS experiments.

| Predicted m/z | Proposed Ion Structure | Interpretation |

| 178 | [C7H6F3NO + H]+ | Protonated Molecule ([M+H]+) |

| 160 | [C7H5F3N]+ | Loss of water ([M+H - H2O]+) from the protonated molecule |

| 148 | [C6H4F3N]+ | Loss of formaldehyde ([M+H - CH2O]+) from the protonated molecule |

Experimental Protocols

The following are detailed methodologies for acquiring mass spectra of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

-

Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or through a gas chromatograph (GC) for separation from any impurities.

-

Ion Source:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

-

Mass Analyzer:

-

Analyzer Type: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-500

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the expected molecular ion and fragment peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a mixture of methanol and water (e.g., 50:50 v/v) with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via liquid chromatography (LC) for online separation and analysis.

-

Ion Source:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation)

-

Desolvation Gas Flow: Typically nitrogen, at a flow rate of 500-800 L/hr.

-

Desolvation Temperature: 300-400 °C

-

-

Mass Analyzer:

-

Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: m/z 50-500

-

-

Data Acquisition: Acquire the full scan mass spectrum. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion (m/z 178) as the precursor and applying collision-induced dissociation (CID) with argon as the collision gas.

Visualizations

Predicted EI-MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for the mass spectrometric analysis of a chemical compound.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain regarding the involvement of this compound in biological signaling pathways. As a novel chemical entity, its biological activity and metabolic fate would need to be determined through dedicated pharmacological and metabolomic studies. The trifluoromethylpyridine moiety is, however, a common scaffold in various biologically active molecules, suggesting potential interactions with biological systems.

Disclaimer

The fragmentation data presented in this guide are predictive and based on the analysis of structurally analogous compounds. Actual experimental results may vary. This guide is intended to provide a foundational understanding and a starting point for the mass spectrometric analysis of this compound.

An In-depth Technical Guide to the Physical Properties of (4-(Trluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound (4-(Trluoromethyl)pyridin-3-yl)methanol. Due to the limited availability of specific experimental data for this compound, this guide also includes information on related isomers and general experimental protocols for determining key physical characteristics, offering valuable context for researchers and drug development professionals.

Core Physical Properties

(4-(Trluoromethyl)pyridin-3-yl)methanol, with the CAS number 198401-76-2, is a pyridine derivative of interest in medicinal chemistry and materials science. A summary of its core physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1][2] |

| Boiling Point | 236°C at 760 mmHg | [2] |

| Density | 1.362 g/cm³ | [2] |

| Flash Point | 96.6°C | [2] |

Comparative Analysis with Isomeric Compounds

To provide a broader context, the physical properties of isomeric compounds, where the trifluoromethyl and methanol groups are at different positions on the pyridine ring, are presented below. This comparative data can be valuable for understanding structure-property relationships within this class of compounds.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| (2-(Trifluoromethyl)pyridin-4-yl)methanol | 131747-61-0 | 177.12 | Not available | [3] |

| (3-(Trifluoromethyl)pyridin-4-yl)methanol | 1227598-69-7 | 177.12 | Not available | [4] |

| 4-(Trifluoromethyl)pyridine | 3796-24-5 | 147.10 | 110 | [5] |

Structural and Isomeric Relationships

The following diagram illustrates the structural relationship between (4-(Trifluoromethyl)pyridin-3-yl)methanol and its isomers, highlighting the positional differences of the substituent groups on the pyridine ring.

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small liquid samples is the Thiele tube method.[6][7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer and immersed in the heating oil within the Thiele tube.[6]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6][7]

Density Measurement

Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method is a highly precise technique for determining the density of liquids.[8][9][10]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Distilled water (or another reference liquid of known density)

-

The liquid sample of unknown density

-

Thermostat or water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water.

-

The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with the liquid sample of unknown density at the same temperature.

-

The pycnometer and the sample are weighed.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter. Common methods for its determination include the Pensky-Martens closed-cup and the Cleveland open-cup methods.[1][2][11][12][13]

Apparatus (Pensky-Martens Closed-Cup):

-

Pensky-Martens closed-cup tester

-

Thermometer

-

Stirrer

-

Ignition source (e.g., a small flame)

Procedure:

-

The liquid sample is placed in the test cup up to a specified mark.

-

The lid, which is equipped with a thermometer, stirrer, and an opening for the ignition source, is secured.

-

The sample is heated at a constant, slow rate while being continuously stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite momentarily.[2][11][12]

Spectral Data

Specific nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this compound were not found in the searched literature. However, spectral data for related compounds can provide useful reference points for researchers. For instance, ¹H NMR and ¹³C NMR spectra are available for various substituted pyridine derivatives.[14][15] When conducting experimental work on this compound, it is recommended to perform standard spectral analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) for structural confirmation and characterization.

Safety and Handling

For this compound, the following hazard statements have been identified: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related trifluoromethyl pyridine compounds, general safety advice includes keeping the substance away from open flames, hot surfaces, and sources of ignition, and ensuring all equipment is properly grounded to prevent static discharge.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 3. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. Flash Point Explained | Lazar Scientific, Inc. [lazarsci.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility of (4-(Trifluoromethyl)pyridin-3-yl)methanol

This technical guide provides a detailed overview of the solubility of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceutical and agrochemical agents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on structurally related compounds, alongside a comprehensive, generalized experimental protocol for the precise quantitative determination of its solubility in various solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | |

| Molecular Weight | 177.12 g/mol | |

| Appearance | Solid (predicted) | |

| pKa (Predicted) | 13.36 ± 0.10 |

Qualitative Solubility Profile

Table 2: Estimated Qualitative Solubility of this compound

| Solvent | Predicted Qualitative Solubility |

| Water | Low to Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol should be followed. The following method outlines a general procedure for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of common laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vials to stand for a period to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or UV-Vis).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known concentrations.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results. Report the mean solubility and the standard deviation.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

References

Stability of (4-(Trifluoromethyl)pyridin-3-yl)methanol Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential stability of (4-(Trifluoromethyl)pyridin-3-yl)methanol under acidic conditions. In the absence of specific empirical data for this compound, this document outlines the principal anticipated degradation pathways based on established principles of organic chemistry and data from analogous structures. The primary expected route of degradation in an acidic environment is acid-catalyzed dehydration. This guide furnishes detailed theoretical degradation mechanisms, proposes potential resulting products, and supplies comprehensive, adaptable experimental protocols for researchers to rigorously assess the stability of this molecule. All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for drug development professionals.

Introduction

This compound is a functionalized pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. The stability of such molecules is a critical parameter in drug development, influencing formulation, storage, and in vivo efficacy. Understanding the behavior of this compound in acidic environments is crucial for predicting its viability in the acidic milieu of the stomach and for designing stable pharmaceutical formulations. This guide synthesizes current knowledge on the reactivity of benzylic alcohols and pyridine derivatives to predict the stability profile of (4-(Trluoromethyl)pyridin-3-yl)methanol.

Predicted Stability and Degradation Pathways